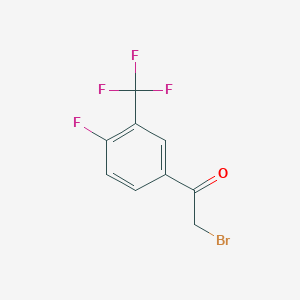

4-Fluoro-3-(trifluoromethyl)phenacyl bromide

説明

The exact mass of the compound 4-Fluoro-3-(trifluoromethyl)phenacyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-3-(trifluoromethyl)phenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(trifluoromethyl)phenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNOSKWLVXNWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381134 | |

| Record name | 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537050-14-9 | |

| Record name | 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)phenacyl bromide is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its utility stems from the presence of multiple reactive sites: the α-bromoketone moiety, which is susceptible to nucleophilic substitution, and the fluorinated phenyl ring, which can be further functionalized. The presence of the fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final drug candidates. This guide provides a comprehensive overview of the synthetic routes to 4-Fluoro-3-(trifluoromethyl)phenacyl bromide, with a focus on practical experimental procedures, mechanistic insights, and detailed characterization.

Synthetic Strategy Overview

The synthesis of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide is typically achieved in a two-step sequence starting from commercially available 1-fluoro-2-(trifluoromethyl)benzene. The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for 4-Fluoro-3-(trifluoromethyl)phenacyl bromide.

The first step involves a Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene to introduce the acetyl group, yielding 4'-Fluoro-3'-(trifluoromethyl)acetophenone. The second step is the selective α-bromination of the resulting acetophenone derivative to afford the target phenacyl bromide.

Part 1: Synthesis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[1] In this step, an acyl group is introduced onto the aromatic ring of 1-fluoro-2-(trifluoromethyl)benzene.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.[2] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, deprotonation of the sigma complex by a weak base regenerates the aromaticity and yields the acylated product.

Due to the directing effects of the substituents on the starting material, the acylation occurs regioselectively. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The para-position to the fluorine atom is the most sterically accessible and electronically favorable for electrophilic attack, leading to the desired 4'-fluoro-3'-(trifluoromethyl)acetophenone isomer.

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar substrates.[3][4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Fluoro-2-(trifluoromethyl)benzene | 164.10 | 16.4 g (12.8 mL) | 0.10 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |

| Acetyl Chloride | 78.50 | 8.6 g (7.8 mL) | 0.11 |

| Dichloromethane (DCM), anhydrous | - | 150 mL | - |

| Concentrated Hydrochloric Acid (HCl) | - | 30 mL | - |

| Ice | - | 100 g | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (8.6 g, 0.11 mol) dropwise from the dropping funnel to the stirred suspension over 15-20 minutes.

-

After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes.

-

Add a solution of 1-fluoro-2-(trifluoromethyl)benzene (16.4 g, 0.10 mol) in 50 mL of anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 30 mL of concentrated HCl. Stir until the ice has melted and the aluminum salts have dissolved.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 4'-Fluoro-3'-(trifluoromethyl)acetophenone can be purified by vacuum distillation or flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of 4'-Fluoro-3'-(trifluoromethyl)acetophenone

-

Appearance: Colorless to light yellow liquid.[5]

-

Molecular Formula: C₉H₆F₄O[6]

-

Molecular Weight: 206.14 g/mol [6]

-

CAS Number: 208173-24-4[6]

-

¹H NMR (CDCl₃, 400 MHz): δ 8.20-8.15 (m, 1H), 8.10-8.05 (m, 1H), 7.35 (t, J = 8.8 Hz, 1H), 2.65 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 195.5, 163.0 (d, J = 260 Hz), 134.5 (q, J = 5 Hz), 131.0 (d, J = 10 Hz), 127.0 (q, J = 30 Hz), 123.0 (q, J = 273 Hz), 117.5 (d, J = 22 Hz), 26.8.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -62.8 (s, 3F), -108.5 (m, 1F).

-

IR (neat, cm⁻¹): 1695 (C=O), 1610, 1580, 1320 (C-F), 1140 (C-F).

-

MS (EI): m/z (%) 206 (M⁺, 100), 191, 163, 145.

Part 2: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide via α-Bromination

The second step involves the selective bromination of the methyl group of the acetophenone derivative. This is a crucial transformation that introduces the reactive bromide, making the molecule a versatile intermediate for further synthetic modifications.

Reaction Mechanism

The α-bromination of ketones can be achieved using various brominating agents. N-bromosuccinimide (NBS) in the presence of an acid catalyst is a common and effective method.[7] The reaction proceeds through an enol or enolate intermediate. Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks the electrophilic bromine of NBS, leading to the α-brominated product and succinimide.

Caption: Mechanism of acid-catalyzed α-bromination with NBS.

Experimental Protocol

This protocol is based on established methods for the α-bromination of acetophenones.[7][8]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 206.14 | 10.3 g | 0.05 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.8 g | 0.055 |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 190.22 | 0.95 g | 0.005 |

| Carbon Tetrachloride (CCl₄) | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-Fluoro-3'-(trifluoromethyl)acetophenone (10.3 g, 0.05 mol), N-bromosuccinimide (9.8 g, 0.055 mol), p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol), and carbon tetrachloride (100 mL).

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC. The reaction can also be initiated with a catalytic amount of a radical initiator like AIBN and light.

-

After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 4-Fluoro-3-(trifluoromethyl)phenacyl bromide can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and diethyl ether, or by flash column chromatography on silica gel.

Characterization of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide

-

Appearance: White to off-white solid.

-

Molecular Formula: C₉H₅BrF₄O[9]

-

Molecular Weight: 285.03 g/mol [9]

-

CAS Number: 537050-14-9[9]

-

¹H NMR (CDCl₃, 400 MHz): δ 8.25-8.20 (m, 1H), 8.15-8.10 (m, 1H), 7.40 (t, J = 8.8 Hz, 1H), 4.45 (s, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 189.5, 163.5 (d, J = 262 Hz), 135.0 (q, J = 5 Hz), 131.5 (d, J = 10 Hz), 127.5 (q, J = 30 Hz), 122.8 (q, J = 273 Hz), 118.0 (d, J = 22 Hz), 30.5.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -63.0 (s, 3F), -107.8 (m, 1F).

-

IR (KBr, cm⁻¹): 1705 (C=O), 1610, 1585, 1325 (C-F), 1145 (C-F), 680 (C-Br).

-

MS (EI): m/z (%) 286/284 (M⁺), 205, 177, 145.

Safety and Handling

-

Friedel-Crafts Acylation: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acetyl chloride is also corrosive and a lachrymator.[10][11]

-

α-Bromination: N-bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated fume hood. Phenacyl bromides are generally lachrymatory and skin irritants. Avoid inhalation and skin contact.[1][12]

-

Solvents: Dichloromethane and carbon tetrachloride are hazardous solvents and should be handled in a fume hood.

Conclusion

The synthesis of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide is a straightforward two-step process that provides a valuable building block for medicinal and agricultural chemistry. The Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene followed by α-bromination of the resulting acetophenone derivative are robust and well-understood reactions. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably synthesize this important intermediate for their research and development needs.

References

-

PubChem. 4'-Fluoro-3'-(trifluoromethyl)acetophenone. Retrieved from [Link]

- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. Retrieved from [Link]

-

Loba Chemie. N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

- Google Patents. CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone.

-

Patsnap. Method for synthesizing m-trifluoromethyl acetophenone. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

ResearchGate. (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

-

Winthrop University. The Friedel-Crafts Acylation. Retrieved from [Link]

-

Khan Academy. Friedel-Crafts acylation. Retrieved from [Link]

-

PubChemLite. 4'-fluoro-3'-(trifluoromethyl)acetophenone. Retrieved from [Link]

-

Khan Academy. Friedel-Crafts acylation. Retrieved from [Link]

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. Khan Academy [khanacademy.org]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4 [sigmaaldrich.com]

- 6. 4'-Fluoro-3'-(trifluoromethyl)acetophenone | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Fluoro-3-(trifluoromethyl)phenacyl bromide AldrichCPR 537050-14-9 [sigmaaldrich.com]

- 10. iajps.com [iajps.com]

- 11. Buy 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4 [smolecule.com]

- 12. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenacyl Bromide

Abstract

4-Fluoro-3-(trifluoromethyl)phenacyl bromide is a substituted α-halo ketone of significant interest in medicinal chemistry and drug discovery.[1] Its unique electronic properties, stemming from the presence of both fluoro and trifluoromethyl substituents on the aromatic ring, render it a valuable building block for the synthesis of complex heterocyclic compounds and pharmaceutical intermediates.[2][3] This guide provides a comprehensive overview of its core physicochemical properties, detailed analytical characterization protocols, stability considerations, and safe handling procedures, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Core Properties

4-Fluoro-3-(trifluoromethyl)phenacyl bromide, also known as 2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone, is a solid organic compound.[4][5] The presence of the electron-withdrawing trifluoromethyl group and the fluorine atom significantly influences the reactivity of the α-bromo ketone moiety.[1]

Table 1: Key Physicochemical and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one | N/A |

| CAS Number | 537050-14-9 | [4][6][7] |

| Molecular Formula | C₉H₅BrF₄O | [4][7][8] |

| Molecular Weight | 285.03 g/mol | [4][7][9] |

| Appearance | Solid | [4][10] |

| Boiling Point | 250 °C | [7] |

| Flash Point | 105 °C | [7] |

| Solubility | Soluble in Methanol | [7] |

| Storage Temperature | 2-8°C, under inert atmosphere | [7] |

Synthesis and Reactivity Insights

Synthesis

The synthesis of phenacyl bromides, including this specific derivative, typically involves the α-bromination of the corresponding acetophenone.[11] For 4-fluoro-3-(trifluoromethyl)phenacyl bromide, the precursor would be 4'-fluoro-3'-(trifluoromethyl)acetophenone.[12] Common brominating agents include molecular bromine (Br₂) in solvents like acetic acid or ether, often with a catalyst such as aluminum chloride.[13][14] Another widely used reagent is N-bromosuccinimide (NBS), which offers milder reaction conditions.[15][16]

Reactivity

As an α-halo ketone, 4-fluoro-3-(trifluoromethyl)phenacyl bromide is a potent alkylating agent.[11] The molecule possesses two primary electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom.[2] This dual reactivity makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, such as thiazoles, imidazoles, and oxazoles, which are common motifs in pharmacologically active molecules.[2][3][17] The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-protons, influencing its reactivity in reactions like the Favorskii rearrangement.[11][18]

Analytical Characterization Workflow

Ensuring the identity, purity, and stability of 4-fluoro-3-(trifluoromethyl)phenacyl bromide is critical for its application in synthesis and drug development. A multi-technique approach is necessary for comprehensive characterization.

Caption: Analytical workflow for the comprehensive characterization of 4-fluoro-3-(trifluoromethyl)phenacyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

-

¹H NMR: The proton spectrum will typically show signals for the aromatic protons and a characteristic singlet for the methylene (-CH₂Br) protons. The coupling patterns and chemical shifts of the aromatic protons will confirm the substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon spectrum will show distinct resonances for the carbonyl carbon, the methylene carbon, and the aromatic carbons, including the quaternary carbons attached to the fluorine and trifluoromethyl groups.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. It will show two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, confirming their presence and electronic environment.[19]

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).[19]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Protocol: Mass Spectrometry Analysis

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Acquire the mass spectrum in positive ion mode.

-

Look for the molecular ion peak corresponding to the calculated molecular weight (285.03 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be clearly visible as two peaks separated by 2 m/z units (M+ and M+2).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound.

Protocol: HPLC Purity Assay

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water. The exact ratio will depend on the column and may require method development.

-

Standard/Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL. Prepare further dilutions as necessary (e.g., to 0.1 mg/mL).

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Detection: UV detector set at an appropriate wavelength (e.g., 254 nm, or determined by a UV scan).

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

-

Analysis: Inject the sample and record the chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Stability, Storage, and Safety

Stability and Storage

4-Fluoro-3-(trifluoromethyl)phenacyl bromide is stable under normal conditions but is sensitive to heat and strong oxidizing agents.[6] As an α-halo ketone, it can be susceptible to hydrolysis and reaction with nucleophiles.

-

Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon), and refrigerated at temperatures between 2-8°C.[6][7] It should be protected from moisture and light.

Safe Handling

This compound is classified as hazardous and requires careful handling to avoid exposure.[6][10]

-

Main Hazards: It is corrosive and causes severe skin burns and eye damage.[6] Inhalation may cause respiratory irritation, and ingestion can lead to corrosive burns in the digestive tract.[6][20] It is also a lachrymator (a substance that irritates the eyes and causes tears).[21]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[6] Wear appropriate PPE, including:

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and drench the affected area with running water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Transfer to a hospital for specialist examination.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give a cup of water to drink. Transfer to a hospital immediately.[6]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

INDOFINE Chemical Company. (n.d.). 4'-(TRIFLUOROMETHYL)PHENACYL BROMIDE. Available at: [Link]

- Al-Subari, A. et al. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry.

-

Khan, I., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

-

Khan, I., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. Synthetic Communications. Available at: [Link]

-

PubChem. (n.d.). (4-(Trifluoromethyl)phenyl)magnesium bromide. National Center for Biotechnology Information. Available at: [Link]

- ResearchGate. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of organic and pharmaceutical chemistry.

-

Al-Azmi, A., et al. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]

- Semantic Scholar. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Heterocycles.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for NMR Spectroscopy. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of m-(Trifluoromethyl)phenacyl Bromide. Available at: [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Available at: [Link]

- Guo, W., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage.

- Gutmann, B., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.

-

Organic Syntheses. (n.d.). phenacyl bromide. Available at: [Link]

- Journal of the American Chemical Society. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine)

- MDPI. (n.d.).

- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.

- MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals.

- PubMed. (n.d.). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 4-Fluoro-3-(trifluoromethyl)phenacyl bromide AldrichCPR 537050-14-9 [sigmaaldrich.com]

- 5. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENACYL BROMIDE [amp.chemicalbook.com]

- 6. canbipharm.com [canbipharm.com]

- 7. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENACYL BROMID CAS#: 537050-14-9 [m.chemicalbook.com]

- 8. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENACYL BROMIDE [chemicalbook.com]

- 9. Sigma Aldrich 4-Fluoro-3-(trifluoromethyl)phenacyl bromide 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 10. 4-Fluoro-3-(trifluoromethyl)phenacyl bromide AldrichCPR 537050-14-9 [sigmaaldrich.com]

- 11. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 12. 4-Fluoro-3-(trifluoromethyl)phenacyl Bromide , 97% , 537050-14-9 - CookeChem [cookechem.com]

- 13. prepchem.com [prepchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 4-(Trifluoromethyl)phenacyl bromide synthesis - chemicalbook [chemicalbook.com]

- 16. [PDF] Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles | Semantic Scholar [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. rsc.org [rsc.org]

- 20. synquestlabs.com [synquestlabs.com]

- 21. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide, a key building block in modern medicinal chemistry. We will explore its chemical properties, synthesis, and applications, with a focus on providing practical insights for its use in research and development.

Introduction: The Significance of Fluorinated Phenacyl Bromides in Drug Discovery

4-Fluoro-3-(trifluoromethyl)phenacyl bromide (CAS Number: 537050-14-9) is a substituted phenacyl bromide that has garnered significant interest in the field of drug discovery.[1][2] Its utility stems from the unique properties imparted by the fluorine and trifluoromethyl substituents on the phenyl ring. The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] The trifluoromethyl group, in particular, is known to increase lipophilicity and can significantly influence the pharmacokinetic profile of a molecule.[3][4]

Phenacyl bromides, in general, are versatile reagents in organic synthesis, primarily serving as electrophilic intermediates for the introduction of a phenacyl moiety. This is typically achieved through nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. The resulting products often serve as precursors to more complex heterocyclic structures, which are prevalent in many classes of therapeutic agents.

This guide will delve into the specific attributes of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide, providing a comprehensive resource for scientists looking to leverage its properties in their research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 537050-14-9 | [1][2] |

| Molecular Formula | C9H5BrF4O | [2] |

| Molecular Weight | 285.03 g/mol | [2] |

| Physical Form | Solid | |

| Boiling Point | 250°C | [1] |

| Density | 1.658 g/cm³ | [1] |

| Flash Point | 105°C | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][6] |

Synthesis and Purification

The synthesis of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide typically proceeds via the α-bromination of the corresponding acetophenone precursor, 4'-Fluoro-3'-(trifluoromethyl)acetophenone. A general and effective method involves the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst.

Experimental Protocol: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide

This protocol is adapted from a general procedure for the synthesis of similar phenacyl bromides.[7][8]

Materials:

-

4'-Fluoro-3'-(trifluoromethyl)acetophenone

-

N-Bromosuccinimide (NBS)

-

Amberlyst 15 ion exchange resin (or a suitable radical initiator like AIBN)

-

Ethyl acetate (or another suitable solvent like carbon tetrachloride)

-

Petroleum ether

-

Dichloromethane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4'-Fluoro-3'-(trifluoromethyl)acetophenone in ethyl acetate.

-

Addition of Reagents: Add 1.1 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of Amberlyst 15 ion exchange resin to the solution.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (around 40°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction (as indicated by the disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature.

-

Purification:

-

Filter the reaction mixture to remove the Amberlyst 15 resin.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to yield the pure 4-Fluoro-3-(trifluoromethyl)phenacyl bromide as a solid.

-

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine for allylic and benzylic brominations. It is a solid, making it easier to handle than liquid bromine.

-

Amberlyst 15/AIBN: The reaction proceeds via a free radical mechanism. A radical initiator is required to initiate the reaction. Amberlyst 15, an acidic resin, can also catalyze the enolization of the ketone, which is the reactive species.

-

Solvent: Ethyl acetate is a relatively non-polar solvent that is suitable for this reaction. Carbon tetrachloride is also commonly used but is more toxic.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.

Caption: General reaction pathway for the synthesis of heterocycles.

Role as a Chemical Probe

Substituted phenacyl bromides can also be employed as chemical probes to study enzyme active sites. The electrophilic carbon of the phenacyl bromide can react with nucleophilic residues (e.g., cysteine, histidine) in an enzyme's active site, leading to irreversible inhibition. This allows for the identification and characterization of these active site residues.

Impact of Fluorine and Trifluoromethyl Groups

The presence of the fluorine and trifluoromethyl groups on the phenyl ring of this particular phenacyl bromide offers several advantages in drug design: [9][10]

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to an increased half-life of the drug in the body. [3]* Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity.

-

Lipophilicity and Permeability: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. [3]This is a crucial factor for oral bioavailability and for drugs targeting the central nervous system.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions.

Safety, Handling, and Storage

4-Fluoro-3-(trifluoromethyl)phenacyl bromide is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

-

Causes severe skin burns and eye damage. [6][11]* May cause respiratory irritation. [6]* Harmful if swallowed. [12] First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [6][11]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [6][11]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [6][11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [6][11] Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. [6][11]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [6][11]Avoid breathing dust, fume, gas, mist, vapors, or spray. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [1][11]Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon). [1][11]Keep away from heat, sparks, and open flames. Personal Protective Equipment (PPE):

Caption: Recommended Personal Protective Equipment (PPE).

Conclusion

4-Fluoro-3-(trifluoromethyl)phenacyl bromide is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a reactive phenacyl bromide moiety with the beneficial properties of fluorine and trifluoromethyl substituents makes it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in the laboratory.

References

-

4'-(TRIFLUOROMETHYL)PHENACYL BROMIDE | 383-53-9 | INDOFINE Chemical Company. (URL: [Link])

-

phenacyl bromide - Organic Syntheses Procedure. (URL: [Link])

-

Current and emerging applications of fluorine in medicinal chemistry - ResearchGate. (URL: [Link])

-

Reactions of mono-thiocarbohydrazones with α-bromoketones: Synthesis of substituted 1, 3-thiazoles - Jordan Journal of Chemistry (JJC). (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

Current and emerging applications of fluorine in medicinal chemistry - ResearchGate. (URL: [Link])

-

Advances in the Development of Trifluoromethoxylation Reagents | Oakwood Chemical. (URL: [Link])

-

The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (URL: [Link])

Sources

- 1. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENACYL BROMID CAS#: 537050-14-9 [m.chemicalbook.com]

- 2. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENACYL BROMIDE [chemicalbook.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 4-(Trifluoromethyl)phenacyl bromide synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. canbipharm.com [canbipharm.com]

- 12. 4-Fluoro-3-(trifluoromethyl)phenacyl bromide AldrichCPR 537050-14-9 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenacyl bromide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. While specific peer-reviewed literature on this exact molecule is limited, this document synthesizes available data, outlines plausible synthetic routes based on established chemical principles for analogous compounds, predicts its spectroscopic characteristics, and explores its potential applications grounded in the known reactivity of phenacyl bromides and the influence of its constituent functional groups.

Molecular Structure and Physicochemical Properties

4-Fluoro-3-(trifluoromethyl)phenacyl bromide, with the CAS Number 537050-14-9, is a halogenated acetophenone derivative. Its structure features a phenyl ring substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position. The acetyl group is further brominated at the alpha-carbon, rendering it a reactive phenacyl bromide.

Table 1: Physicochemical Properties of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide

| Property | Value | Source |

| Molecular Formula | C₉H₅BrF₄O | |

| Molecular Weight | 285.03 g/mol | |

| CAS Number | 537050-14-9 | |

| Appearance | Solid (predicted) | |

| SMILES String | FC(F)(F)c1c(ccc(c1)C(=O)CBr)F | |

| InChI Key | BUNOSKWLVXNWEH-UHFFFAOYSA-N |

The presence of both a fluorine atom and a trifluoromethyl group significantly influences the electronic properties of the aromatic ring. The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the metabolic stability and bioavailability of drug candidates.[1] This strategic fluorination is a common tactic in medicinal chemistry to modulate the physicochemical and biological properties of molecules.

Synthesis Methodology: An Inferred Approach

The key transformation is the selective α-bromination of the ketone. Two primary, reliable methods for this type of reaction are presented below.

Method A: Bromination using Bromine in Acetic Acid

This classical approach is widely used for the α-bromination of ketones. The reaction proceeds via an enol or enolate intermediate.

Experimental Protocol:

-

Dissolution: Dissolve 4'-Fluoro-3'-(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid.

-

Bromine Addition: To this solution, add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise at room temperature with constant stirring. The reaction is often accompanied by the evolution of hydrogen bromide gas.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with water to remove acetic acid, and then with a small amount of cold petroleum ether to remove any unreacted starting material. Further purification can be achieved by recrystallization from a suitable solvent such as methanol or ethanol to yield pure 4-Fluoro-3-(trifluoromethyl)phenacyl bromide.[2]

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can facilitate the enolization of the ketone, which is a key step in the reaction mechanism.

-

Dropwise Addition of Bromine: This controls the reaction rate and minimizes the formation of dibrominated byproducts.

-

Aqueous Work-up: The product is typically a solid that is insoluble in water, allowing for its easy isolation by precipitation.

Method B: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder and more selective brominating agent compared to elemental bromine, often leading to cleaner reactions and higher yields. This reaction is typically initiated by a radical initiator or acid catalyst.

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, combine 4'-Fluoro-3'-(trifluoromethyl)acetophenone (1.0 eq) and N-Bromosuccinimide (1.05 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Initiation: Add a catalytic amount of a radical initiator like benzoyl peroxide or an acid catalyst like a catalytic amount of HBr.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The completion of the reaction is often indicated by the succinimide byproduct floating on the surface of the solvent.

-

Work-up: Cool the reaction mixture and filter off the succinimide.

-

Purification: Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS provides a low, constant concentration of bromine in the reaction mixture, which enhances selectivity for mono-bromination at the alpha-position.

-

Radical or Acid Initiation: The reaction mechanism with NBS can proceed via either a radical or an ionic pathway, and the choice of initiator can influence the reaction efficiency.

-

Filtration of Succinimide: The byproduct, succinimide, is a solid that can be easily removed by filtration, simplifying the work-up procedure.

Diagram: Synthetic Workflow

Caption: A generalized workflow for the synthesis of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide.

Predicted Spectroscopic Data

While experimental spectra for 4-Fluoro-3-(trifluoromethyl)phenacyl bromide are not available in the public domain, its key spectroscopic features can be predicted based on the analysis of its structural components and comparison with related compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the -CH₂Br protons, expected to be in the range of δ 4.0-5.0 ppm. - A complex multiplet pattern for the aromatic protons in the range of δ 7.0-8.5 ppm, showing coupling to both ¹⁹F nuclei. |

| ¹³C NMR | - A signal for the carbonyl carbon (C=O) around δ 185-195 ppm. - A signal for the -CH₂Br carbon around δ 30-40 ppm. - Multiple signals for the aromatic carbons, with characteristic C-F couplings. The carbon bearing the CF₃ group will appear as a quartet. |

| ¹⁹F NMR | - A singlet for the -CF₃ group. - A singlet or multiplet for the aromatic fluorine atom. |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. - Strong absorption bands corresponding to C-F stretching vibrations. |

| Mass Spectrometry | - The molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (M⁺ and M+2⁺ peaks of approximately equal intensity). - Fragmentation patterns corresponding to the loss of Br, CO, and other fragments. |

Potential Applications in Research and Drug Development

The molecular architecture of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide suggests its utility as a versatile building block and a potential bioactive molecule itself.

Intermediate in Organic Synthesis

The primary utility of phenacyl bromides lies in their reactivity towards nucleophiles. The α-bromo ketone moiety is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This makes 4-Fluoro-3-(trifluoromethyl)phenacyl bromide a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many drug scaffolds. For instance, it can be reacted with thioamides or ureas to synthesize substituted thiazoles and imidazoles, respectively.

Diagram: Reactivity and Synthetic Utility

Sources

reactivity of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide with nucleophiles

An In-depth Technical Guide to the Reactivity of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide, a key electrophilic building block in synthetic organic chemistry. We will delve into the core principles governing its interactions with a diverse range of nucleophiles, underpinned by mechanistic insights and practical experimental considerations. The unique electronic properties conferred by the fluoro and trifluoromethyl substituents on the phenyl ring significantly modulate the reactivity of the α-haloketone scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's synthetic potential while ensuring safe and effective handling.

Introduction: The α-Haloketone Scaffold and Electronic Modulation

α-Haloketones are a privileged class of organic compounds, prized for their dual electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[1] 4-Fluoro-3-(trifluoromethyl)phenacyl bromide belongs to this class, featuring a bromine atom alpha to a ketone. Its utility in synthetic laboratories is primarily for achieving 1,2-disconnections, which are often challenging to obtain through other means.[2][3]

The reactivity of this specific molecule is profoundly influenced by its substitution pattern. The carbonyl group's inductive effect polarizes the carbon-bromine bond, rendering the α-carbon highly susceptible to nucleophilic attack.[1] This effect is further amplified by the potent electron-withdrawing nature of the 4-fluoro and 3-trifluoromethyl groups on the aromatic ring. These substituents enhance the electrophilicity of the entire phenacyl system, making it a highly reactive substrate for nucleophilic substitution.

Physicochemical Properties and Critical Safety Protocols

4-Fluoro-3-(trifluoromethyl)phenacyl bromide is a hazardous substance that demands strict adherence to safety protocols. It is classified as a corrosive agent that causes severe skin burns and eye damage.[4]

| Property | Value |

| CAS Number | 537050-14-9[4][5][6] |

| Molecular Formula | C₉H₅BrF₄O[5][6] |

| Molecular Weight | 285.03 g/mol [5] |

| Appearance | Solid[5] |

| Primary Hazards | Causes severe burns, lachrymator.[4][7] |

2.1. Handling and Storage – A Self-Validating System of Safety

Safe handling is paramount and non-negotiable. The following protocols establish a self-validating system to minimize exposure and risk.

-

Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to manage vapor and dust exposure.[4] An emergency eye wash station and safety shower must be readily accessible.[7]

-

Personal Protective Equipment (PPE) :

-

Storage : The compound should be stored in its original packaging in a cool, dry, and well-ventilated area, preferably refrigerated (below 4°C).[4] It is recommended to store it under an inert atmosphere, such as argon, to prevent degradation.[4] Incompatible materials include strong oxidizing agents, strong acids, bases, alcohols, and amines.[4][8]

2.2. First Aid Measures

In case of accidental exposure, immediate action is critical.

-

Skin Contact : Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention as progressive ulceration can occur.[4]

-

Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Transfer to a hospital for specialist examination.[4]

-

Inhalation : Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Ingestion : Do NOT induce vomiting. Wash out the mouth with water and give a cup of water to drink. Transfer to a hospital immediately.[4]

Core Reactivity: The SN2 Mechanism

The primary reaction pathway for 4-Fluoro-3-(trifluoromethyl)phenacyl bromide with most nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[9] The nucleophile attacks the electrophilic α-carbon, displacing the bromide leaving group in a single, concerted step.

Several factors make the SN2 pathway highly favorable:

-

Enhanced Electrophilicity : The electron-withdrawing carbonyl group significantly increases the partial positive charge on the α-carbon, making it an excellent target for nucleophiles.

-

Transition State Stabilization : The p-orbitals of the adjacent carbonyl group can overlap with the developing p-orbital in the trigonal bipyramidal transition state, delocalizing the negative charge and lowering the activation energy.

-

Unfavorable SN1 Pathway : The alternative SN1 mechanism is strongly disfavored.[9] The formation of a carbocation on the α-carbon is destabilized by the adjacent electron-withdrawing carbonyl group and electrostatic repulsion with the carbonyl dipole.[9]

Caption: Generalized SN2 reaction pathway for phenacyl bromide.

Reactivity Landscape with Various Nucleophiles

The choice of nucleophile is critical and dictates the reaction outcome. Generally, less basic nucleophiles are preferred for α-haloketones to avoid side reactions.[9]

| Nucleophile Class | Example(s) | Expected Product | Key Considerations |

| Oxygen | Phenoxides, Carboxylates | α-Aryloxy/Acyloxy ketone | Requires a non-nucleophilic base to deprotonate the precursor (e.g., phenol). |

| Nitrogen | Imidazole, Pyridine, Amines | α-Imidazolyl/Pyridinium/Amino ketone | Highly facile reactions. Primary/secondary amines can form stable α-amino ketones. |

| Sulfur | Thiolates, Thioamides | α-Thioether ketone | Sulfur nucleophiles are soft and highly effective for attacking the soft α-carbon.[10] |

| Carbon | Enolates, Cyanide | 1,4-Dicarbonyls, α-Cyano ketones | Requires careful control of basicity to prevent self-condensation or polymerization. |

4.1. Competing Reaction Pathways

While SN2 at the α-carbon is dominant, other pathways can compete, especially with strongly basic or sterically hindered nucleophiles.

-

Nucleophilic attack at the Carbonyl Carbon : Hard nucleophiles (e.g., organolithiums) may preferentially attack the harder electrophilic carbonyl carbon.

-

Enolate Formation : Strong, non-nucleophilic bases can abstract an α'-proton (if present), leading to enolate formation. With 4-Fluoro-3-(trifluoromethyl)phenacyl bromide, this is not a primary concern as there are no α'-protons.

-

Epoxidation : Reactions with methoxide have been reported to show competition between substitution and epoxidation.[2][3]

Caption: Major and minor competing reaction pathways.

Exemplary Experimental Protocol: Synthesis of 2-(Imidazol-1-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone

This protocol details a representative SN2 reaction with imidazole, a common nitrogen nucleophile. The causality behind these steps is rooted in ensuring a clean, high-yielding reaction while maintaining safety.

5.1. Workflow Diagram

Caption: Step-by-step workflow for a typical nucleophilic substitution.

5.2. Detailed Methodology

(This protocol is adapted from general procedures for the synthesis of 1-(Aryl)-2-(imidazol-1-yl) ethanones and should be performed with rigorous safety precautions.)[11]

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve imidazole (0.5 mol) in anhydrous dimethylformamide (DMF, 10 mL). The choice of DMF is due to its high polarity, which effectively solvates the reactants and facilitates the bimolecular reaction.

-

Temperature Control : Cool the imidazole solution to 0–5 °C using an ice bath. Lowering the temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.

-

Electrophile Addition : In a separate flask, dissolve 4-Fluoro-3-(trifluoromethyl)phenacyl bromide (0.1 mol) in anhydrous DMF (10 mL). Add this solution dropwise to the cooled, stirring imidazole solution over 30 minutes. A slow, dropwise addition is critical to maintain temperature control.

-

Reaction Monitoring : Stir the reaction mixture at 0–5 °C for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenacyl bromide spot is consumed.

-

Product Isolation : Upon completion, pour the reaction mixture into a beaker containing ice water (100 mL). This step precipitates the solid product while the DMF and any salts remain in the aqueous phase.

-

Purification : Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF and salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure α-imidazolyl ketone.

Conclusion

4-Fluoro-3-(trifluoromethyl)phenacyl bromide is a potent and versatile electrophile. Its reactivity is dominated by the SN2 mechanism at the α-carbon, a characteristic enhanced by the strong electron-withdrawing groups on the phenyl ring. By understanding the core principles of its reactivity and the potential for competing pathways, researchers can effectively employ this reagent to construct complex molecular architectures. Adherence to stringent safety protocols is not merely a recommendation but a requirement for the successful and safe utilization of this valuable synthetic intermediate.

References

- Apollo Scientific Ltd. (2007). SAFETY DATA SHEET: 4-FLUORO-3-(TRIFLUOROMETHYL)PHENACYL BROMIDE.

- JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE.

- University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: a computational study. UPSpace.

- University of Pretoria Repository. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.

- Various Authors. (n.d.). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Multiple Sources. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJc2WXxZU8xJqkb_Il-I_uwhu8vd7NHIdCMOQUdSYJ8CUGVlp015ZwB5bdZ-m1MEvv17A6xze3VoBUOo8mJ7QDiv-8DNrnX4hm7cQq1JrAG84DNTChj_h9abX2AOkDXSLhPhX1KRl0aWRiK1SYZ7si87enQpr25L1CXXjKCaP9gSe7o8dQ8x8N_Nuo7UzLczuv2Nx_8BzJZNx9GDjzRe7--KU4NNNrzPIBZKWjtX_Gw8V-1Nn8kUi8KCCnbiEtLBbsW_f06lU=](

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. canbipharm.com [canbipharm.com]

- 5. 4-Fluoro-3-(trifluoromethyl)phenacyl bromide AldrichCPR 537050-14-9 [sigmaaldrich.com]

- 6. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENACYL BROMID CAS#: 537050-14-9 [m.chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. cidcocollegenashik.ac.in [cidcocollegenashik.ac.in]

An In-depth Technical Guide to the Electrophilicity of Trifluoromethyl-Substituted Phenacyl Bromides

Intended Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's physicochemical and pharmacological properties.[1][2][3][4] When this powerful electron-withdrawing moiety is installed on a phenacyl bromide scaffold, it creates a class of highly reactive and versatile electrophiles. This guide provides a comprehensive technical overview of trifluoromethyl-substituted phenacyl bromides, delving into the fundamental principles governing their enhanced electrophilicity, their synthesis and characterization, and their application as precision tools in drug discovery, particularly in the design of covalent inhibitors. We will explore the causality behind experimental choices, provide validated protocols, and offer field-proven insights for researchers seeking to harness the unique reactivity of these compounds.

Chapter 1: The Physicochemical Impact of Trifluoromethyl Substitution

Phenacyl bromides, or α-bromoacetophenones, are classic α-haloketones recognized for their electrophilic reactivity at the α-carbon.[5][6] The reactivity of this scaffold is dramatically amplified by the introduction of a trifluoromethyl (-CF₃) group onto the phenyl ring.

The Potent Electron-Withdrawing Nature of the -CF₃ Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[7] Its influence stems predominantly from a strong inductive effect (-I effect), where the high electronegativity of the three fluorine atoms pulls electron density away from the rest of the molecule through the sigma bonds.[8][9] This inductive withdrawal significantly depletes electron density from the aromatic ring and, consequently, from the attached carbonyl group.

This pronounced electronic perturbation has several key consequences:

-

Increased Electrophilicity of the α-Carbon: The primary effect is a substantial increase in the partial positive charge (δ+) on the α-carbon bearing the bromine atom. The combined inductive effects of the carbonyl group and the distant, yet powerful, -CF₃ group make this carbon exceptionally susceptible to nucleophilic attack.[10][11]

-

Enhanced Leaving Group Ability: The electron withdrawal stabilizes the transition state of nucleophilic substitution reactions, facilitating the departure of the bromide ion.

-

Modulation of Pharmacokinetic Properties: In a broader drug discovery context, the -CF₃ group is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical for developing viable drug candidates.[1][2][3][9]

Mechanistic Underpinnings: A Molecular Orbital Perspective

The enhanced reactivity of α-haloketones can be rationalized through molecular orbital (MO) theory. The interaction between the π* orbital of the carbonyl group and the σ* orbital of the carbon-bromine (C-Br) bond results in a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO).[11] The presence of a -CF₃ group further lowers the energy of this LUMO, making it more energetically accessible for interaction with the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile. This reduced HOMO-LUMO gap lowers the activation energy of the reaction, leading to significantly faster reaction rates compared to non-substituted phenacyl bromides.

}

Figure 1. Sₙ2 reaction at the α-carbon.

The reaction with nucleophiles predominantly follows a concerted bimolecular nucleophilic substitution (Sₙ2) mechanism.[12][13] Sₙ1 pathways are highly unfavorable due to the inherent instability of an α-carbonyl carbocation.[13]

Chapter 2: Synthesis of Trifluoromethyl-Substituted Phenacyl Bromides

The most direct and common method for synthesizing these reagents is the α-bromination of the corresponding trifluoromethyl-substituted acetophenone. Several effective brominating systems can be employed.

Common Synthetic Routes

-

Direct Bromination with Br₂: This classic method involves the reaction of the starting acetophenone with elemental bromine (Br₂), often in a solvent like acetic acid or ether.[5][14][15] The use of a catalyst, such as anhydrous aluminum chloride, can facilitate the reaction, though it may not always be necessary.[16]

-

N-Bromosuccinimide (NBS): Using NBS as the bromine source is often preferred for its milder reaction conditions and easier handling compared to liquid bromine. The reaction can be catalyzed by an acid, such as p-toluenesulfonic acid or an acidic ion-exchange resin like Amberlyst 15.[17]

Detailed Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenacyl bromide

This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[17]

Materials:

-

4'-(Trifluoromethyl)acetophenone

-

N-Bromosuccinimide (NBS)

-

Amberlyst 15 ion-exchange resin

-

Ethyl acetate (anhydrous)

-

Petroleum ether

-

Dichloromethane

Procedure:

-

To a 100 mL round-bottom flask, add 4'-(trifluoromethyl)acetophenone (10 mmol, 1.88 g).

-

Add N-bromosuccinimide (11 mmol, 1.96 g) and dissolve the solids in 35 mL of ethyl acetate.

-

Add Amberlyst 15 resin (1.0 g) to the solution to act as a catalyst.

-

Warm the reaction mixture to 40°C and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the Amberlyst 15 resin.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, using a petroleum ether/dichloromethane solvent system as the eluent, to yield the final product as a white crystalline solid.

Safety Note: Phenacyl bromides are powerful lachrymators and skin irritants.[5][16] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Chapter 3: Quantifying Reactivity and Application in Covalent Inhibitor Design

The enhanced electrophilicity of trifluoromethyl-phenacyl bromides makes them ideal "warheads" for the design of covalent inhibitors, which form a permanent bond with their biological target.[18] These are particularly effective for targeting nucleophilic amino acid residues, such as cysteine, in the active sites of enzymes.

Kinetic Analysis: Reaction with Thiol Nucleophiles

The reaction between a phenacyl bromide and a thiol (e.g., the side chain of a cysteine residue) is highly dependent on pH. The reactive species is the more nucleophilic thiolate anion (R-S⁻).[19] Therefore, the reaction rate increases as the pH rises above the pKa of the thiol, increasing the concentration of the thiolate.[19]

Kinetic studies are crucial for characterizing the reactivity of these electrophiles. The rate of reaction can be measured using techniques like stopped-flow spectroscopy by monitoring the disappearance of a reactant or the appearance of a product. The reaction typically follows second-order kinetics.[12][19]

| Electrophilic Warhead | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Optimal pH Range | Resulting Linkage | Key Characteristics |

|---|---|---|---|---|

| Bromoacetamides (Phenacyl Bromides) | ~0.6 - 10 | 7.5 - 9.0 | Thioether | Forms a highly stable bond; reactivity is pH-dependent.[19] |

| Iodoacetamides | Generally faster than bromoacetamides | 7.5 - 9.0 | Thioether | Higher reactivity due to iodide being a better leaving group.[19] |

| Maleimides | 10 - 1000 | 6.5 - 7.5 | Thioether | Highly reactive at neutral pH, but the resulting bond can be reversible.[19] |

| Vinyl Sulfones | ~1 - 100 | 8.0 - 9.0 | Thioether | Forms a very stable thioether linkage.[19] |

The presence of a -CF₃ group on the phenacyl bromide scaffold would be expected to push its reactivity towards the higher end of the range cited for bromoacetamides, or even exceed it, due to the electronic effects discussed previously.

Workflow for Covalent Inhibitor Development

The development of a covalent inhibitor using a trifluoromethyl-phenacyl bromide warhead involves a multi-step, iterative process. The goal is to combine the high reactivity of the warhead with a molecular scaffold that provides high binding affinity and selectivity for the target protein.

}

Figure 2. Workflow for covalent inhibitor development.

The general mechanism involves two steps: first, a reversible binding of the inhibitor to the target protein (governed by the inhibition constant, Kᵢ), followed by an irreversible covalent bond formation between the warhead and the nucleophilic residue (governed by the rate constant, kᵢₙₐ꜀ₜ).[18] The overall potency is often expressed as the ratio kᵢₙₐ꜀ₜ/Kᵢ. The trifluoromethyl-phenacyl bromide moiety serves as the reactive component in the second step, ensuring rapid and permanent inactivation of the target protein.

Conclusion

Trifluoromethyl-substituted phenacyl bromides represent a class of hyper-electrophilic reagents with significant utility in chemical biology and drug discovery. The powerful inductive effect of the -CF₃ group fundamentally enhances the reactivity of the α-carbon, making these compounds highly efficient alkylating agents for soft nucleophiles like thiols. This predictable and potent reactivity, combined with straightforward synthetic access, makes them exceptional tools for designing targeted covalent inhibitors. By understanding the principles of their reactivity and employing robust synthetic and analytical methods, researchers can effectively leverage these versatile building blocks to develop novel therapeutics and chemical probes.

References

- Vertex AI Search. (n.d.).

- Filo. (2023, November 3). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing.

- Al-Zaydi, K. M. (2023). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.

- Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.

- Romeo, G., & Gattuso, G. (2023).

- Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (2011, August 10). John Wiley & Sons, Ltd.

- JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.

- Wikipedia. (n.d.).

- PrepChem.com. (n.d.). Synthesis of m-(Trifluoromethyl)phenacyl Bromide.

- BenchChem. (2025, November 6). The Electrophilic Reactivity of α-Haloketones: A Technical Guide for Researchers.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- University of Pretoria. (n.d.).

- Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.

- PubMed. (2025, July 18).

- Pearson, R. G., et al. (n.d.). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society.

- MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics.

- Hovione. (2024, February 15).

- ChemicalBook. (n.d.). 4-(Trifluoromethyl)phenacyl bromide synthesis.

- ResearchGate. (n.d.). Scheme 1.

- PubMed - NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.

- Wikipedia. (n.d.). Phenacyl bromide.

- PubChem. (n.d.). Phenacyl bromide | C8H7BrO | CID 6259.

- Oakwood Chemical. (2021, December 10).

- MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.

- Open Access LMU. (n.d.).

- PMC - NIH. (n.d.). Recent advances in the development of covalent inhibitors.

- PubMed. (2014, December 15).

- Benchchem. (n.d.). A Comparative Guide to the Kinetic Analysis of Bromoacetyl Chloride and Thiol Reactions.

- Organic Syntheses Procedure. (n.d.). phenacyl bromide.

- PMC - NIH. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents.

- RSC Publishing. (n.d.). In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles.

- Jordan Journal of Chemistry (JJC). (n.d.). ARTICLE.

- YouTube. (2025, January 26).

- Chemistry Steps. (n.d.). Reactions of Thiols.

- ChemicalBook. (n.d.). 2-(TRIFLUOROMETHYL)PHENACYL BROMIDE CAS#: 54109-16-9.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 6. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propose an explanation for the fact that the trifluoromethyl group is alm.. [askfilo.com]

- 9. mdpi.com [mdpi.com]

- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 14. prepchem.com [prepchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. 4-(Trifluoromethyl)phenacyl bromide synthesis - chemicalbook [chemicalbook.com]

- 18. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Complex Intermediate

For researchers, scientists, and professionals in drug development, understanding the fundamental properties of chemical intermediates is paramount to the success of synthetic campaigns and the ultimate viability of a therapeutic candidate. 4-Fluoro-3-(trifluoromethyl)phenacyl bromide, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a unique solubility profile owing to its complex substitution pattern. The presence of a fluorine atom, a trifluoromethyl group, and a reactive phenacyl bromide moiety imparts a distinct polarity and reactivity that dictates its behavior in different solvent systems. This guide provides a comprehensive overview of the solubility of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide, blending known experimental data with predictive analysis based on solvent properties. Furthermore, it offers a robust, field-proven protocol for the experimental determination of its solubility, ensuring scientific integrity and reproducibility in your laboratory.

Physicochemical Properties of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.

| Property | Value | Source |

| Chemical Name | 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | [1] |

| CAS Number | 537050-14-9 | [2] |

| Molecular Formula | C₉H₅BrF₄O | [2] |

| Molecular Weight | 285.03 g/mol | [2] |

| Appearance | Colorless to light yellow crystal or solid | [1] |

| Boiling Point | 250°C | [3] |

| Flash Point | 105°C | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Solubility Profile: A Blend of Experimental Data and Predictive Analysis

Direct, quantitative solubility data for 4-Fluoro-3-(trifluoromethyl)phenacyl bromide across a wide range of organic solvents is not extensively published. However, based on available information and the principle of "like dissolves like," a comprehensive solubility profile can be constructed. The molecule's polarity is influenced by the electron-withdrawing trifluoromethyl and fluorine groups, and the polar carbonyl group, balanced by the relatively nonpolar aromatic ring.

Table 2: Solubility of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide in Common Organic Solvents

| Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding | Solubility | Basis |

| Methanol | 32.7 | Donor & Acceptor | Soluble | Experimental Data[1][3] |

| Dichloromethane (DCM) | 9.1 | Acceptor | Soluble | Experimental Data[1] |

| Chloroform | 4.8 | Donor | Soluble | Experimental Data[1] |

| Acetone | 20.7 | Acceptor | Predicted: Soluble | Similar polarity to soluble solvents |

| Ethyl Acetate | 6.0 | Acceptor | Predicted: Soluble to Moderately Soluble | Moderate polarity |

| Acetonitrile | 37.5 | Acceptor | Predicted: Soluble | High polarity |

| Tetrahydrofuran (THF) | 7.6 | Acceptor | Predicted: Soluble | Moderate polarity, ether |

| Dimethylformamide (DMF) | 36.7 | Acceptor | Predicted: Soluble | High polarity, aprotic |